Fmoc-S-4-甲氧基苄基-D-半胱氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-S-4-methoxybenzyl-D-cysteine is an Fmoc protected cysteine derivative1. It is potentially useful for proteomics studies and solid phase peptide synthesis techniques1. Cysteine is a versatile amino acid involved with many biological processes, including the formation of disulfide bonds, a critical component of protein structure1.

Synthesis Analysis

The synthesis of Fmoc-S-4-methoxybenzyl-D-cysteine involves protecting group chemistry for the cysteine thiol group2. This has enabled a vast array of peptide and protein chemistry over the last several decades2. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo2.

Molecular Structure Analysis

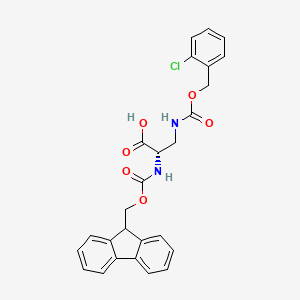

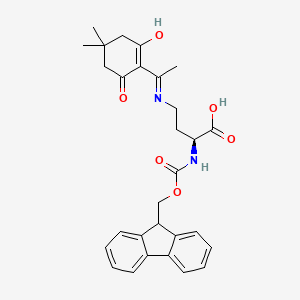

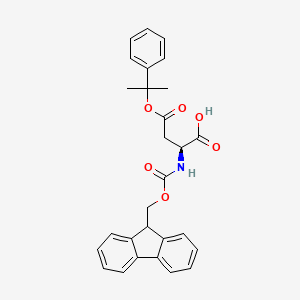

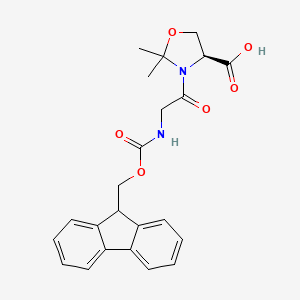

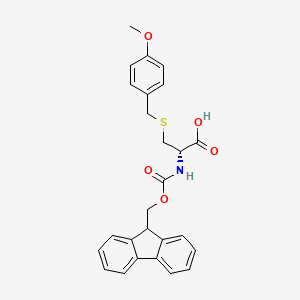

The molecular formula of Fmoc-S-4-methoxybenzyl-D-cysteine is C26H25NO5S1. It has a molecular weight of 463.61.

Chemical Reactions Analysis

The chemical reactions involving Fmoc-S-4-methoxybenzyl-D-cysteine are primarily related to its role as a cysteine derivative in peptide synthesis2. The compound is used in the formation of disulfide bonds, which are a critical component of protein structure1.

Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-S-4-methoxybenzyl-D-cysteine are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 463.6 and a molecular formula of C26H25NO5S1.

科学研究应用

含硒半胱氨酸肽的合成

一个显着的应用涉及含硒半胱氨酸肽的合成,它们是天然存在的肽的类似物,但硒半胱氨酸取代了半胱氨酸。这种修饰用于研究硒蛋白的功能和硒在生物学中的作用。为此,合成了衍生物 Fmoc-Se-对甲氧基苄基硒代半胱氨酸,使得能够固相合成具有 N 端未保护硒代半胱氨酸的肽。此类肽可用于研究硒代半胱氨酸在蛋白质中的生物学作用 (Gieselman,Xie 和 van der Donk,2001)。

肽酰胺的固相合成

另一个应用是在肽酰胺的固相合成中,其中改性的二苯甲胺衍生物用作手柄试剂。此过程允许生成具有 C 端酰胺的肽,这是生物活性肽中常见的结构特征。使用带有此衍生物的基于 Fmoc 的固相肽合成简化了合成过程并提高了肽酰胺的生产效率 (Funakoshi 等,1988)。

用于结构研究的肽修饰

Fmoc-S-4-甲氧基苄基-D-半胱氨酸在用于结构和功能研究的肽修饰中也至关重要。例如,它已被用于合成具有半胱氨酸亚磺酸的肽,这是一种影响蛋白质功能的翻译后修饰。此方法使得能够研究经历氧化修饰的蛋白质和肽,有助于我们了解蛋白质在氧化应激条件下的功能 (Urmey 和 Zondlo,2020)。

肽合成中的可逆保护基团

此外,由 Fmoc 衍生物促进的肽合成中可逆保护基团的使用允许组装具有“困难序列”的肽。此技术对于合成在合成过程中容易聚集或折叠错误的肽至关重要,从而提高了所需肽的产率和纯度 (Johnson,Quibell,Owen 和 Sheppard,1993)。

安全和危害

The safety and hazards associated with Fmoc-S-4-methoxybenzyl-D-cysteine are not explicitly mentioned in the search results. However, it is generally recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation when handling such compounds3.

未来方向

The future directions of research involving Fmoc-S-4-methoxybenzyl-D-cysteine could include further exploration of its potential uses in proteomics studies and solid phase peptide synthesis techniques1. Additionally, more research could be conducted to better understand the compound’s physical and chemical properties, safety and hazards, and mechanism of action.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZGYHFOLFRYPK-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654301 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid | |

CAS RN |

200354-43-4 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。